2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
Description
This compound belongs to the chromenopyrimidine-acetamide class, characterized by a fused chromene-pyrimidine core with a sulfanyl-linked acetamide side chain. The structure features a 9-methyl group on the chromene ring, a 2-phenyl substituent on the pyrimidine moiety, and an N-(2-methylphenyl)acetamide group. Its structural uniqueness lies in the combination of a methyl group at position 9 and an ortho-methyl-substituted phenylacetamide, which may influence solubility, binding affinity, and metabolic stability compared to analogs .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REABOSGBCTUCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the chromeno-pyrimidine core: This can be achieved through the reaction of 3-formylchromones with amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions.
Thioether formation: The chromeno-pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with o-toluidine and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involved in various diseases.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural features and computed physicochemical properties of the target compound with three analogs from recent chemical databases. These analogs differ in substituents at critical positions, impacting their molecular profiles:
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s methyl group at position 9 likely reduces logP compared to Analog 1 (ethoxy), as shorter alkyl chains decrease hydrophobicity. However, its ortho-methylphenyl acetamide may offset this by adding steric bulk.
- Halogenated analogs (Analog 2 and 3 ) exhibit similar logP values (~6.8) despite chlorine/fluorine substitutions, suggesting electronic effects (e.g., electronegativity) balance lipophilicity changes .
Positional Isomerism: The target’s 2-methylphenyl acetamide differs from Analog 3’s 2-chlorophenyl group.
Synthetic Accessibility:
- Ethoxy (Analog 1 ) and halogenated (Analog 2 , 3 ) groups may introduce synthetic challenges (e.g., regioselective substitutions) compared to the target’s simpler methyl substituents .
Structural Validation and Crystallographic Considerations
While biological data are sparse, crystallographic tools like SHELXL and WinGX (used for small-molecule refinement and structure validation) ensure the accuracy of structural assignments for such compounds . The consistency of hydrogen-bonding parameters and anisotropic displacement models (validated via ORTEP ) supports the reliability of reported geometries .
Biological Activity
The compound 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide , often referred to as compound 1, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of compound 1 can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.41 g/mol
- IUPAC Name : this compound
Antidepressant Activity
Recent studies have indicated that compounds similar to compound 1 exhibit significant antidepressant activity. The mechanism of action appears to involve inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters such as serotonin and norepinephrine. In vivo evaluations using the tail suspension test (TST) and forced swim test (FST) have shown that certain derivatives can significantly reduce immobility time, indicating antidepressant potential .
Anticonvulsant Activity
Compound 1 has been evaluated for anticonvulsant properties. In preliminary screening using the maximal electroshock (MES) test and pentylenetetrazole models, several analogs demonstrated notable anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings and sulfanyl group can enhance efficacy against seizures .
Cholinesterase Inhibition
Another significant biological activity of compound 1 involves its potential as a cholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds in this class have shown effectiveness in increasing acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby enhancing cholinergic transmission .
The biological activities of compound 1 can be attributed to several mechanisms:
- MAO-A Inhibition : By inhibiting MAO-A, compound 1 increases the availability of neurotransmitters associated with mood regulation.
- Voltage-Sensitive Sodium Channel Interaction : Some derivatives may interact with neuronal sodium channels, which are critical for action potential propagation, contributing to their anticonvulsant effects .
- Cholinergic Modulation : The inhibition of cholinesterases leads to increased acetylcholine levels, enhancing cognitive function and memory retention.
Study on Antidepressant Efficacy
A study evaluated the antidepressant efficacy of various phenylacetamides, including analogs of compound 1. Administered at doses ranging from 15 mg/kg to 60 mg/kg in mouse models, significant reductions in immobility were observed at higher doses, particularly at 30 mg/kg .
Anticonvulsant Screening Results
In a controlled study assessing anticonvulsant activity through MES testing, several compounds derived from the same structural framework as compound 1 exhibited protective effects against induced seizures. Notably, one derivative showed a protective effect at doses as low as 100 mg/kg .
Data Tables
| Activity | Test Method | Effective Dose (mg/kg) | Outcome |
|---|---|---|---|
| Antidepressant | Tail Suspension Test | 30 | Significant reduction in immobility |
| Anticonvulsant | Maximal Electroshock | 100 | Protection against seizures |
| Cholinesterase Inhibition | AChE/BChE Assay | N/A | Inhibition observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
